![molecular formula C24H27N7O2 B1679701 1-[5-tert-butyl-2-(4-methylphenyl)-1,2-dihydro-3H-pyrazol-3-ylidene]-3-{3-[(pyridin-3-yloxy)methyl]-1H-pyrazol-5-yl}urea CAS No. 1166393-85-6](/img/structure/B1679701.png)

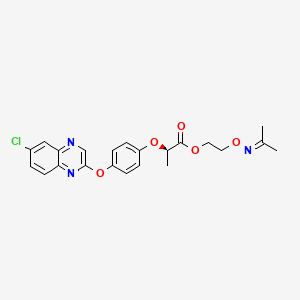

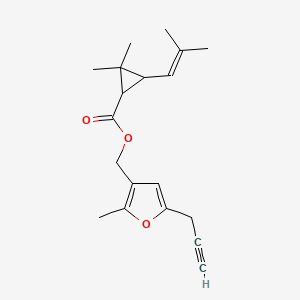

1-[5-tert-butyl-2-(4-methylphenyl)-1,2-dihydro-3H-pyrazol-3-ylidene]-3-{3-[(pyridin-3-yloxy)methyl]-1H-pyrazol-5-yl}urea

Descripción general

Descripción

PF-4618433 is an inhibitor of proline-rich tyrosine kinase 2 (PYK2) and focal adhesion kinase (FAK).

Aplicaciones Científicas De Investigación

Structure-Activity Relationships in Kinase Inhibition

- The compound shows relevance in the study of structure-activity relationships (SAR) for kinase inhibitors. For example, a related compound, BIRB 796, an inhibitor of p38alpha MAP kinase, demonstrated critical binding elements and interactions with kinase, providing insights into molecular binding affinities and drug design (Regan et al., 2003).

Synthesis and Regioselectivity in Chemical Reactions

- Studies have explored the synthesis of related pyrazole compounds, emphasizing the importance of reaction media and conditions in achieving desired regioselectivity. This is crucial for synthesizing specific derivatives with potential therapeutic applications (Martins et al., 2012).

Applications in Organic Light Emitting Diodes (OLEDs)

- Certain pyrazole derivatives have been used in the development of organic light-emitting diodes (OLEDs). For instance, Pt(II) complexes with pyrazole chelates have been synthesized, showing promising applications in OLED technology due to their photophysical properties (Huang et al., 2013).

Antimicrobial and Anticancer Properties

- Research on pyrazole derivatives, including pyrano[2,3-d]pyrimidines, has revealed antimicrobial and anticancer activities. These compounds have shown potential in inhibiting cell wall synthesis in microbes and intercalating DNA in cancer cells, making them candidates for drug development (Abd El-Sattar et al., 2021).

Coordination Chemistry and Sensing Applications

- Pyrazole-based ligands have been utilized in coordination chemistry, forming luminescent lanthanide compounds. These have applications in biological sensing, showcasing their utility in detecting and analyzing biological systems (Halcrow, 2005).

Structure-Based Drug Design

- The compound's derivatives have been studied in structure-based drug design, particularly as inhibitors of specific protein kinases. This approach aids in the development of new therapeutic agents by understanding and manipulating molecular interactions (Getlik et al., 2012).

Synthesis and Characterization in Organic Chemistry

- The synthesis and characterization of related pyrazole derivatives have been a significant focus in organic chemistry. Understanding the properties and reactions of these compounds is vital for their application in various fields, including pharmaceuticals and materials science (Pearce et al., 2019).

Mecanismo De Acción

Target of Action

PF-4618433 is a potent and selective inhibitor of Proline-rich Tyrosine Kinase 2 (PYK2) . PYK2 is a cytoplasmic, non-receptor tyrosine kinase implicated in multiple signaling pathways .

Mode of Action

PF-4618433 interacts with PYK2, inhibiting its activity. The IC50 value, a measure of the effectiveness of the compound in inhibiting biological function, is 637 nM . This interaction results in a decrease in the kinase activity of PYK2, thereby modulating the downstream signaling pathways it is involved in .

Result of Action

PF-4618433 has been shown to promote osteogenesis in human Mesenchymal Stem Cell (hMSC) cultures . It increases both alkaline phosphatase activity and mineralization in a dose-dependent manner . It also enhances osteoblast proliferation and increases calcium deposition .

Propiedades

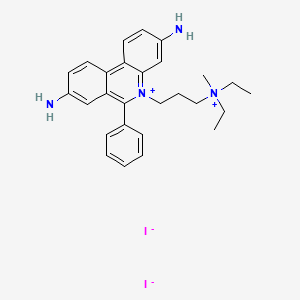

IUPAC Name |

1-[5-tert-butyl-2-(4-methylphenyl)pyrazol-3-yl]-3-[5-(pyridin-3-yloxymethyl)-1H-pyrazol-3-yl]urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H27N7O2/c1-16-7-9-18(10-8-16)31-22(13-20(30-31)24(2,3)4)27-23(32)26-21-12-17(28-29-21)15-33-19-6-5-11-25-14-19/h5-14H,15H2,1-4H3,(H3,26,27,28,29,32) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJARPUHZDSAXPL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2C(=CC(=N2)C(C)(C)C)NC(=O)NC3=NNC(=C3)COC4=CN=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H27N7O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

445.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[5-tert-butyl-2-(4-methylphenyl)-1,2-dihydro-3H-pyrazol-3-ylidene]-3-{3-[(pyridin-3-yloxy)methyl]-1H-pyrazol-5-yl}urea | |

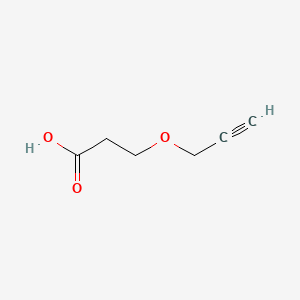

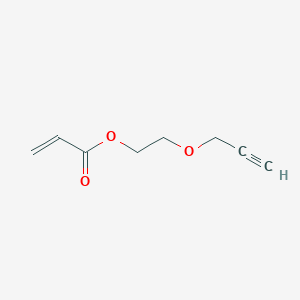

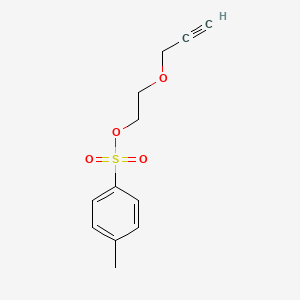

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

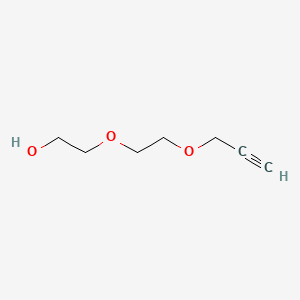

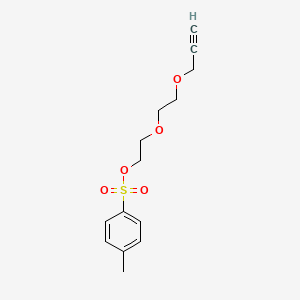

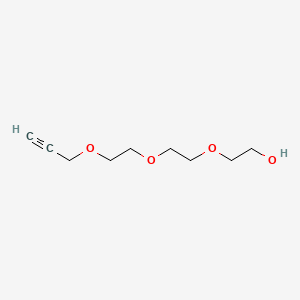

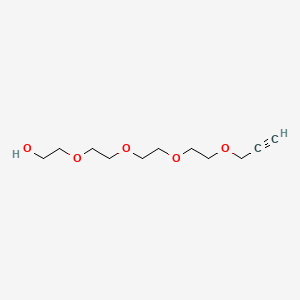

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.